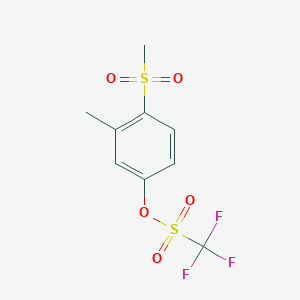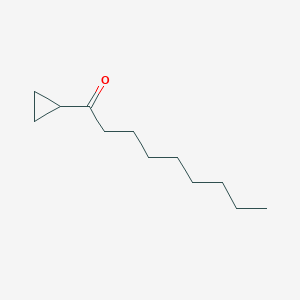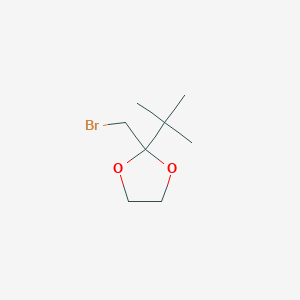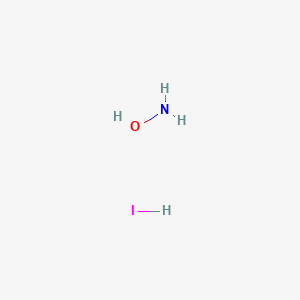![molecular formula C18H36N2O3 B14609873 7-[Carbamoyl(decan-2-YL)amino]heptanoic acid CAS No. 61042-44-2](/img/structure/B14609873.png)
7-[Carbamoyl(decan-2-YL)amino]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a carbamoyl group attached to a decan-2-yl amino group, which is further connected to a heptanoic acid chain. Carboxylic acids are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Carbamoyl(decan-2-yl)amino]heptanoic acid typically involves multi-step organic reactions. One common method includes the reaction of heptanoic acid with decan-2-ylamine in the presence of a carbamoylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-[Carbamoyl(decan-2-yl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid: A simpler carboxylic acid with a seven-carbon chain.
Decanoic acid: A carboxylic acid with a ten-carbon chain.
Carbamoyl derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid is unique due to its specific structure, which combines a carbamoyl group, a decan-2-yl amino group, and a heptanoic acid chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
61042-44-2 |
|---|---|
Molekularformel |
C18H36N2O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
7-[carbamoyl(decan-2-yl)amino]heptanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-3-4-5-6-7-10-13-16(2)20(18(19)23)15-12-9-8-11-14-17(21)22/h16H,3-15H2,1-2H3,(H2,19,23)(H,21,22) |
InChI-Schlüssel |
AUPQBUVPHKUDSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)N(CCCCCCC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


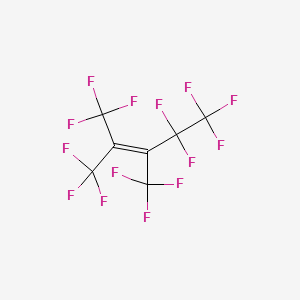
![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



